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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the class of rhodamine dyes, known for its strong
absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.[1][2]
[3] Its azide derivative, ATTO 590 azide, is a versatile tool for "click chemistry,” a group of
reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] This makes
ATTO 590 azide an ideal candidate for labeling biomolecules such as proteins and nucleic
acids in a specific and efficient manner. This document provides detailed application notes and
protocols for the use of ATTO 590 azide in both copper-catalyzed (CUAAC) and strain-
promoted (SPAAC) azide-alkyne cycloaddition reactions.

Properties of ATTO 590 Azide

ATTO 590 azide exhibits excellent photophysical properties, making it suitable for a wide range
of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and
super-resolution imaging techniques like STED, PALM, and dSTORM.[1][2][3] The key
guantitative properties of ATTO 590 are summarized in the table below.
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Property Value Reference
Excitation Maximum (Aabs) 593 nm [1]
Emission Maximum (Aem) 622 nm [1]

Molar Extinction Coefficient

1.2 x 10”5 M~tcm~1 [1]
(emax)
Fluorescence Quantum Yield
80% [1]
(PF)
Fluorescence Lifetime (1) 3.7ns [1]
Molecular Weight Varies by supplier
Solubility Soluble in DMSO [5]
Store at < -20°C, protect from
Storage

light and moisture

Click Chemistry Reactions with ATTO 590 Azide

ATTO 590 azide can be conjugated to alkyne-modified biomolecules through two primary click
chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) and Strain-
Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

CuAAC is a highly efficient reaction that utilizes a copper(l) catalyst to join terminal alkynes and
azides.[6] This reaction is characterized by its rapid kinetics and high yields.[7] However, the
requirement of a copper catalyst can be a limitation for in vivo applications due to its
cytotoxicity.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as
dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with
an azide.[3][4] The absence of a toxic catalyst makes SPAAC ideal for labeling biomolecules in
living cells and whole organisms.[6]
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Experimental Protocols

The following are detailed protocols for labeling proteins and DNA with ATTO 590 azide using
both CUAAC and SPAAC reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) Labeling of Alkyne-Modified
Proteins

This protocol describes the labeling of a protein containing a terminal alkyne group with ATTO
590 azide using a copper(l)-catalyzed reaction.

Materials:

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

ATTO 590 azide

Dimethyl sulfoxide (DMSO)

Copper(ll) sulfate (CuSOa)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(l)-stabilizing ligand

Sodium ascorbate

Purification column (e.g., Sephadex G-25)

Procedure:

o Prepare Stock Solutions:

o ATTO 590 azide: Dissolve in DMSO to a final concentration of 10 mM.
o CuSOas: Prepare a 20 mM stock solution in water.

o THPTA: Prepare a 100 mM stock solution in water.
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o Sodium ascorbate: Freshly prepare a 300 mM stock solution in water.

o Reaction Setup:
o In a microcentrifuge tube, combine the following in order:
» 50 pL of alkyne-modified protein solution (1-5 mg/mL in PBS)
= 100 pL of PBS buffer
» 4 uL of ATTO 590 azide stock solution (final concentration ~20 uM, can be optimized)
o Vortex briefly to mix.
o Prepare Catalyst Solution:

o In a separate tube, mix 10 pL of 2100 mM THPTA solution with 10 pL of 20 mM CuSOa
solution. Vortex briefly.

« Initiate the Reaction:
o Add the 20 pL of the catalyst solution to the protein/azide mixture.
o Add 10 pL of 300 mM sodium ascorbate solution to initiate the reaction.
o Vortex briefly to mix.

e Incubation:

o Incubate the reaction mixture for 30 minutes at room temperature, protected from light.
Longer incubation times may improve labeling efficiency.[8]

o Purification:

o Purify the labeled protein from unreacted dye and catalyst components using a desalting
column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[9]

o Collect the fractions containing the labeled protein. The labeled protein will typically elute
first as a colored band.
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o Alternatively, dialysis can be used for purification.[9]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) Labeling of Azide-Modified DNA

This protocol describes the labeling of an azide-modified DNA oligonucleotide with a
cyclooctyne-containing ATTO 590 derivative (e.g., ATTO 590-DBCO). While the prompt
specifies ATTO 590 azide, for SPAAC, the azide is typically on the biomolecule and the
strained alkyne on the dye.

Materials:

Azide-modified DNA oligonucleotide

ATTO 590-DBCO (or other strained alkyne derivative)

Nuclease-free water

Suitable reaction buffer (e.g., PBS, pH 7.4)
Procedure:
o Prepare Stock Solutions:

o Azide-modified DNA: Dissolve in nuclease-free water to a convenient stock concentration
(e.g., 100 uM).

o ATTO 590-DBCO: Dissolve in DMSO to a final concentration of 10 mM.
» Reaction Setup:

o In a microcentrifuge tube, combine the azide-modified DNA and ATTO 590-DBCO. A 2-4
fold molar excess of the ATTO 590-DBCO is typically recommended.

o Add reaction buffer to achieve the desired final concentrations. The final DMSO
concentration should be kept below 20% to avoid precipitation of the DNA.

¢ Incubation:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/protein-labeling-and-modification/atto-dyes-and-tracy-dyes-for-fluorescent-protein-labeling
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle
mixing. Reaction times may need to be optimized depending on the specific reactants.

o Purification:

o Purify the labeled DNA from the excess unreacted dye. For oligonucleotides, this can be
achieved by ethanol precipitation.

o Alternatively, size-exclusion chromatography or reverse-phase HPLC can be used for
purification.

Applications

ATTO 590 azide is a versatile reagent with applications in various fields of life sciences.

Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to
study their localization, trafficking, and interactions.

¢ Super-Resolution Microscopy (STED, PALM, dSTORM): The high photostability and
brightness of ATTO 590 make it an excellent choice for advanced imaging techniques that
can resolve cellular structures beyond the diffraction limit of light.[1][2][3]

e Flow Cytometry: Cells labeled with ATTO 590 can be identified and quantified based on their
fluorescence, enabling the analysis of specific cell populations.[3]

e Fluorescence In Situ Hybridization (FISH): ATTO 590-labeled nucleic acid probes can be
used to detect specific DNA or RNA sequences within cells.[3]

Visualizations
Signaling Pathway Diagram
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Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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